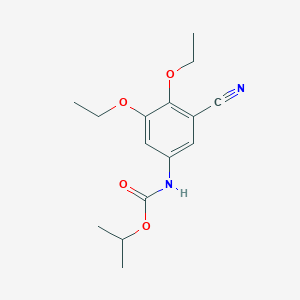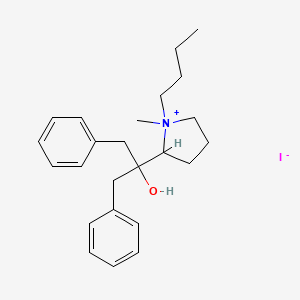![molecular formula C25H20N2O2 B14428247 N-(4-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide CAS No. 84809-08-5](/img/structure/B14428247.png)
N-(4-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their good hole-transport ability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of carbazole derivatives, including this compound, often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as electropolymerization and chemical polymerization are employed to produce high-quality carbazole-based materials .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions typically involve controlled temperatures, pressures, and the use of catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted carbazole derivatives .
Applications De Recherche Scientifique
N-(4-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(4-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, carbazole derivatives are known to inhibit DNA synthesis and induce apoptosis in cancer cells by targeting specific enzymes and proteins . The compound’s ability to form hydrogen bonds with enzymes and proteins plays a crucial role in its inhibitory activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methyl carbazole-3-carboxamide: Known for its potent anticancer activity.
Ellipticine: Works by inhibiting DNA synthesis and inducing apoptosis in cancer cells.
Indole 2 and 3-carboxamides: Strong enzyme inhibitors with unique inhibitory properties.
Uniqueness
N-(4-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide stands out due to its specific structural features, which confer unique photochemical and thermal stability, as well as its good hole-transport ability. These properties make it particularly suitable for applications in organic electronics and advanced materials .
Propriétés
Numéro CAS |
84809-08-5 |
|---|---|
Formule moléculaire |
C25H20N2O2 |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
N-(4-ethylphenyl)-2-hydroxy-11H-benzo[a]carbazole-3-carboxamide |
InChI |
InChI=1S/C25H20N2O2/c1-2-15-7-10-17(11-8-15)26-25(29)21-13-16-9-12-19-18-5-3-4-6-22(18)27-24(19)20(16)14-23(21)28/h3-14,27-28H,2H2,1H3,(H,26,29) |
Clé InChI |
WBEFXLQXSWTVMX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)NC(=O)C2=C(C=C3C(=C2)C=CC4=C3NC5=CC=CC=C45)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Chloro-3-[(Z)-phenyl-NNO-azoxy]benzene](/img/structure/B14428176.png)


![Bis[(4-methoxyphenyl)ethynyl]mercury](/img/structure/B14428197.png)
![Ethanone, 1-[4-(phenylseleno)phenyl]-](/img/structure/B14428200.png)



![Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]-](/img/structure/B14428217.png)
![5-Azapentacyclo[6.3.1.03,10.04,6.05,9]dodeca-1(12),3,6,8,10-pentaene](/img/structure/B14428222.png)

![{1-[(4-Methylphenyl)sulfanyl]cyclobutyl}(phenyl)methanone](/img/structure/B14428232.png)

